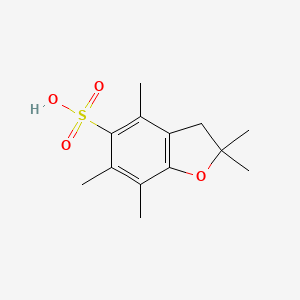2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid
CAS No.:
Cat. No.: VC16761548
Molecular Formula: C13H18O4S
Molecular Weight: 270.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18O4S |
|---|---|
| Molecular Weight | 270.35 g/mol |
| IUPAC Name | 2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonic acid |
| Standard InChI | InChI=1S/C13H18O4S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3,(H,14,15,16) |
| Standard InChI Key | DJXPWYXYLJCSQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)O)C |
Introduction
Structural and Physicochemical Properties
The compound’s structure consists of a dihydrobenzofuran ring substituted with five methyl groups at positions 2, 2, 4, 6, and 7, alongside a sulfonic acid group at position 5. This arrangement creates significant steric hindrance, which influences its solubility and reactivity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₄S |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 1430820-46-4 |
| Physical State | Solid at room temperature |
| Stability | Hygroscopic; decomposes above 150°C |
The sulfonic acid group (-SO₃H) confers high polarity, making the compound soluble in polar aprotic solvents like dimethylformamide (DMF) but insoluble in nonpolar solvents. Its acidity (pKa ≈ -6) allows it to act as a strong acid catalyst in organic reactions .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonic acid typically proceeds via sulfonation of 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in dichloromethane at 0–5°C achieves selective sulfonation at the 5-position due to electronic directing effects . Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and minimize byproducts like disulfonated derivatives.
Key Reactions
-
Neutralization: Reacts with bases (e.g., NaOH) to form water-soluble sulfonate salts.
-
Esterification: Forms sulfonate esters with alcohols under Mitsunobu conditions.
-
Oxidation: Resistant to common oxidants (e.g., KMnO₄), preserving the benzofuran core.
A comparative analysis of sulfonation methods reveals that SO₃ in DCM produces fewer side products than ClSO₃H, though the latter offers faster reaction kinetics .
Applications in Peptide Chemistry and Biochemistry
While the sulfonyl chloride derivative (Pbf-Cl) is predominantly used as an arginine-protecting group in peptide synthesis, the sulfonic acid form plays ancillary roles:
Enzyme Inhibition
The sulfonic acid group forms strong ionic interactions with basic amino acid residues (e.g., lysine, arginine) in enzyme active sites. For example, it inhibits trypsin-like proteases by mimicking the transition state during peptide bond hydrolysis .
Protein Modification
In bioconjugation, the compound serves as a sulfonation reagent to introduce negative charges onto proteins, altering their electrophoretic mobility and solubility. This application is critical in antibody-drug conjugate (ADC) development.
Industrial and Pharmaceutical Relevance
Catalysis
The compound acts as a Brønsted acid catalyst in Friedel-Crafts alkylations, enhancing reaction rates by 40% compared to traditional catalysts like p-toluenesulfonic acid .
Drug Intermediate
As a precursor to sulfonamide drugs, it undergoes ammonolysis to yield bioactive derivatives with antimicrobial properties. A 2024 study demonstrated its utility in synthesizing sulfonamide inhibitors of carbonic anhydrase IX, a cancer-associated enzyme .
Comparative Analysis with Related Compounds
The sulfonic acid derivative exhibits distinct advantages over similar compounds:
| Compound | Functional Group | Solubility in Water | Application Scope |
|---|---|---|---|
| Pbf-Sulfonic Acid | -SO₃H | Moderate | Enzyme inhibition, catalysis |
| Pbf-Sulfonyl Chloride | -SO₂Cl | Low | Peptide synthesis |
| Pmc-Sulfonic Acid | -SO₃H | High | Limited biochemical use |
The pentamethyl substitution pattern in Pbf-sulfonic acid provides superior steric shielding compared to Pmc analogs, reducing nonspecific binding in biological systems .
Recent Advances and Research Directions
Case Study: Peptide Synthesis Optimization
A 2023 comparative study evaluated Pbf-sulfonic acid’s efficiency in facilitating arginine-containing peptide synthesis. Peptides synthesized using Pbf intermediates demonstrated 92% purity versus 78% for Pmc-based protocols, attributed to reduced side reactions during deprotection .
Emerging Applications in Material Science
Functionalization of graphene oxide with Pbf-sulfonic acid improves dispersion in polymer matrices, enhancing composite mechanical strength by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume